![molecular formula C16H24N2O3S B14237847 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol CAS No. 374807-83-7](/img/structure/B14237847.png)
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol is a complex organic compound that features a thiol group, an indole moiety, and multiple ethoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2-aminoethyl)-1H-indole and ethylene oxide.
Ethoxylation: The indole derivative undergoes ethoxylation using ethylene oxide under basic conditions to introduce the ethoxy groups.
Thiol Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the indole ring or the ethoxy linkages.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole moiety.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as enhanced conductivity or biocompatibility.
Wirkmechanismus
The mechanism of action of 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π interactions with aromatic residues, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanol: Similar structure but lacks the thiol group.
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanamine: Similar structure but has an amine group instead of a thiol group.
Uniqueness
The presence of the thiol group in 2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol makes it unique compared to its analogs. The thiol group imparts distinct chemical reactivity, allowing for the formation of disulfide bonds and other sulfur-containing derivatives, which can be crucial for its biological and industrial applications.
Eigenschaften
CAS-Nummer |
374807-83-7 |
|---|---|
Molekularformel |
C16H24N2O3S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C16H24N2O3S/c17-4-3-13-12-18-16-2-1-14(11-15(13)16)21-8-7-19-5-6-20-9-10-22/h1-2,11-12,18,22H,3-10,17H2 |
InChI-Schlüssel |
VKBMURGRCMWOGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OCCOCCOCCS)C(=CN2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


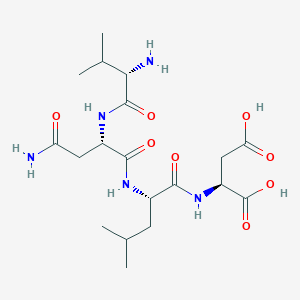
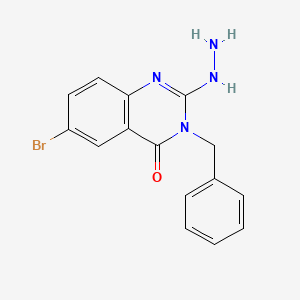

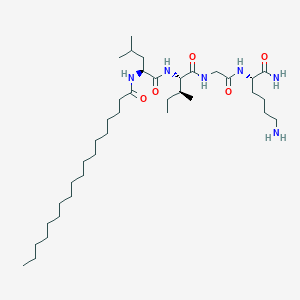
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

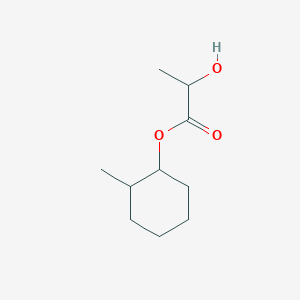
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
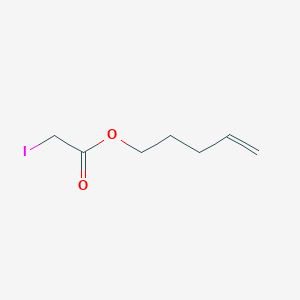

![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
![2-(3,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14237850.png)
![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
